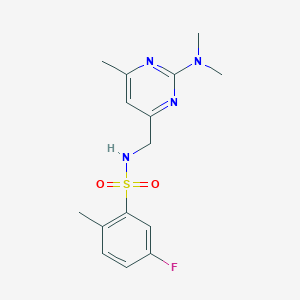

N-((2-(dimethylamino)-6-methylpyrimidin-4-yl)methyl)-5-fluoro-2-methylbenzenesulfonamide

CAS No.: 1797814-75-5

Cat. No.: VC4553694

Molecular Formula: C15H19FN4O2S

Molecular Weight: 338.4

* For research use only. Not for human or veterinary use.

Specification

| CAS No. | 1797814-75-5 |

|---|---|

| Molecular Formula | C15H19FN4O2S |

| Molecular Weight | 338.4 |

| IUPAC Name | N-[[2-(dimethylamino)-6-methylpyrimidin-4-yl]methyl]-5-fluoro-2-methylbenzenesulfonamide |

| Standard InChI | InChI=1S/C15H19FN4O2S/c1-10-5-6-12(16)8-14(10)23(21,22)17-9-13-7-11(2)18-15(19-13)20(3)4/h5-8,17H,9H2,1-4H3 |

| Standard InChI Key | GNLVPNFJDSZTPY-UHFFFAOYSA-N |

| SMILES | CC1=C(C=C(C=C1)F)S(=O)(=O)NCC2=NC(=NC(=C2)C)N(C)C |

Introduction

Chemical Structure and Physicochemical Properties

Molecular Architecture

The compound features a benzenesulfonamide core substituted with a fluorine atom at the 5-position and a methyl group at the 2-position. A pyrimidine ring, substituted with dimethylamino and methyl groups at the 2- and 6-positions, respectively, is connected via a methylene bridge to the sulfonamide nitrogen. This configuration introduces both hydrophilic (sulfonamide, dimethylamino) and hydrophobic (methyl, fluorine) domains, influencing its solubility and interaction with biological targets .

Key Structural Features:

-

Sulfonamide group: Imparts hydrogen-bonding capability and acidity (pKa ~10) .

-

Fluorine substituent: Enhances metabolic stability and membrane permeability .

-

Pyrimidine ring: Serves as a hydrogen-bond acceptor, common in kinase inhibitors .

Physicochemical Data

| Property | Value | Source |

|---|---|---|

| Molecular Formula | ||

| Molecular Weight | 338.4 g/mol | |

| LogP (Predicted) | 2.1 (moderate lipophilicity) | |

| Solubility | Low aqueous solubility |

Synthesis and Optimization

General Synthetic Routes

While explicit protocols for this compound are unavailable, sulfonamide synthesis typically involves:

-

Sulfonation: Reaction of a benzene derivative with chlorosulfonic acid to form sulfonyl chloride.

-

Amidation: Coupling the sulfonyl chloride with an amine precursor .

For example, 2-methyl-5-nitrobenzenesulfonamide (a related compound) is synthesized via nitration followed by reduction using SnCl₂/HCl . Adapting this method, the target compound’s pyrimidine moiety could be introduced via nucleophilic substitution or reductive amination .

Challenges in Synthesis

-

Steric hindrance: Bulky substituents on the pyrimidine ring may reduce reaction yields .

-

Fluorine stability: Harsh conditions risk defluorination, necessitating mild reagents .

Biological Activity and Mechanisms

Enzyme Inhibition

Sulfonamides are renowned for inhibiting carbonic anhydrase and dihydropteroate synthetase (DHPS). While data specific to this compound are lacking, structural analogs exhibit:

-

Carbonic anhydrase inhibition: IC₅₀ values of 10–100 nM for glaucoma and hypertension applications .

-

Antimicrobial activity: MIC values of 2–8 µg/mL against Staphylococcus aureus .

Table 1: Binding Constants of Sulfonamides with Biological Targets

Hypothetical Applications

Antimicrobial Agents

Sulfonamides like sulfamethazine (SMZ) and sulfadiazine (SDZ) are used in veterinary medicine . The fluorine atom in this compound could enhance potency against resistant strains by reducing metabolism .

Anticancer Therapeutics

Pyrimidine-based inhibitors (e.g., gefitinib) target EGFR and BRAF kinases . The methylene bridge in this compound may confer flexibility, enabling binding to conformational kinase states .

Toxicity and Environmental Impact

Pharmacokinetic Concerns

-

Hepatotoxicity: Common in sulfonamides due to reactive metabolite formation .

-

CYP inhibition: Fluorine may reduce CYP3A4 interactions, mitigating drug-drug interactions .

Environmental Persistence

Sulfonamides are detected in aquatic systems at concentrations up to 1 µg/L, posing risks of antibiotic resistance . The fluorine substituent could prolong environmental half-life .

Future Research Directions

- mass of a compound required to prepare a solution of known volume and concentration

- volume of solution required to dissolve a compound of known mass to a desired concentration

- concentration of a solution resulting from a known mass of compound in a specific volume